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Network meta-analyses allow for the indirect comparison of multiple treatments. The following tables

summarize key efficacy findings for Baricitinib in two conditions: Rheumatoid Arthritis (RA) and Alopecia

Areata (AA).

Table 1: Efficacy in Rheumatoid Arthritis (Inadequate Response to Methotrexate) [1] [2] [3]

This table shows the relative performance of different JAK inhibitors in achieving clinical improvement

(ACR20, ACR50, ACR70) and radiographic outcomes at various time points.

Intervention Dosage
Key Efficacy Outcomes
(vs. Placebo)

SUCRA Ranking/Probability

Baricitinib +
csDMARD

4 mg
QD

ACR20 RR: 1.86 (24 weeks);
Improved radiographic

outcomes (mTSS) at 52
weeks [1] [3]

Ranked highly in efficacy, especially in
combination therapy [1]

Upadacitinib +
csDMARD

15 mg
QD

ACR20 RR: 1.84 (24 weeks)
[1]

Ranked highly for ACR responses at
12/24 weeks [1]

Upadacitinib
(Monotherapy)

30 mg
QD

ACR20 RR: 3.08 (12 weeks);
ACR70 RR: 18.13 (12

weeks) [1]

Showed relatively good efficacy at 12
weeks [1]
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Intervention Dosage
Key Efficacy Outcomes
(vs. Placebo)

SUCRA Ranking/Probability

Filgotinib + MTX 200 mg

QD

-- Highest probability for best

improvement in mTSS, erosion, and
joint space narrowing at 52 weeks [3]

Tofacitinib
(Monotherapy)

5 mg
BID

ACR20 RR: 2.21 (12 weeks)
[2]

--

Placebo -- (Reference) --

Table 2: Efficacy in Alopecia Areata [4] [5]

This table focuses on the ability of JAK inhibitors to improve hair regrowth in patients with Alopecia Areata.

Intervention Dosage
Key Efficacy Outcomes (vs.
Placebo)

Notes

Baricitinib
(Oral)

2 mg / 4
mg QD

Significantly improved response
rate [MD = 8.44] and complete

response rate [MD = 12.21] [4]

An excellent option due to good
efficacy and safety; 4 mg dose

considered for inadequate
response [4] [5]

Ruxolitinib
(Oral)

-- Significantly improved response
rate [MD = 6.94] and complete

response rate [MD = 9.79] [4]

An excellent option due to good
efficacy and safety [4]

Tofacitinib
(Oral)

-- Significantly improved complete

response rate [MD = 10.16] [4]

--

Non-Oral JAK
Inhibitors

-- -- Did not appear to have satisfactory

efficacy [4]

Methodological Framework of Network Meta-Analysis
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The comparative data presented above is generated through a specific and rigorous methodological process.

The following diagram illustrates the core workflow of a Network Meta-Analysis.
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Key Experimental & Methodological Components [6]:

Systematic Literature Search: Comprehensive search across multiple databases (e.g., PubMed,

Cochrane Library) without language or date restrictions to identify all relevant Randomized Controlled
Trials (RCTs) [1] [2] [3].

Study Selection and Data Extraction: Pre-defined eligibility criteria (PICO) are applied. Data on
study design, patient characteristics, interventions, and outcomes (e.g., ACR20, mTSS) are extracted

into standardized forms [2] [3].
Risk of Bias Assessment: The quality of included RCTs is evaluated using tools like the Cochrane

Risk of Bias (RoB2) tool to assess the validity of the results [2] [3].
Statistical Synthesis and Consistency: Both direct (head-to-head) and indirect (via a common

comparator) evidence are synthesized using statistical models (e.g., Bayesian or frequentist
approaches). A key step is to check for "incoherence" or "inconsistency," where direct and indirect

evidence disagree [6].
Treatment Ranking: Treatments are ranked for each outcome using metrics like the Surface Under
the Cumulative Ranking Curve (SUCRA). A higher SUCRA value (closer to 100%) indicates a
higher probability of being the best treatment [1] [2].

Mechanism of Action: JAK-STAT Pathway Inhibition

Baricitinib's efficacy across different diseases stems from its targeted action on specific intracellular

signaling pathways. The diagram below illustrates this mechanism.

Key Molecular and Cellular Effects [5] [7]:

Targeted Pathways: Baricitinib is an oral, selective, reversible inhibitor of Janus Kinase 1 (JAK1)
and JAK2. It competitively binds to the ATP-binding site of these enzymes, preventing the

phosphorylation and activation of STAT proteins [5] [7].
Modulation of Cytokine Signaling: This inhibition disrupts the intracellular signaling of over 50

cytokines and growth factors, including key pro-inflammatory cytokines like IL-6, IL-12, IL-23, and
interferons (IFNs), which rely on the JAK-STAT pathway [7].

Impact on Immune Cells: By modulating cytokine signals, baricitinib affects the behavior of various
immune cells. It can suppress the differentiation and function of pro-inflammatory T-helper cells (Th1,
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Th17), modulate B-cell activity, and reduce the expression of co-stimulatory molecules on dendritic

cells, leading to an overall reduction in the inflammatory cascade [7].

Safety and Clinical Considerations

While the focus here is on efficacy, safety is a critical factor in treatment decisions.

Comparative Safety in RA: Some analyses found no statistically significant differences in serious

adverse events like serious infection, malignancy, major adverse cardiovascular events (MACE), or
venous thromboembolism (VTE) between different JAK inhibitors and placebo over 12-24 weeks [1].

However, other studies and regulatory warnings have highlighted that the JAK inhibitor class carries
an increased risk of these serious events [1] [2].

Comparative Safety in Alopecia Areata: In AA, oral baricitinib, tofacitinib, and ruxolitinib were
associated with significantly lower treatment-emergent adverse event rates compared to conventional

steroid treatment [4].
Dosing Considerations: Dosing of baricitinib may require adjustment based on renal function for all

its indications [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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